molecular formula C21H24N6O3 B12206520 Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B12206520
M. Wt: 408.5 g/mol
InChI Key: SSORFDQKYNLYPR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 6-oxo-4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H24N6O3/c1-2-30-19(29)16-17(15-7-4-3-5-8-15)24-21(25-18(16)28)27-13-11-26(12-14-27)20-22-9-6-10-23-20/h3-10,16-17H,2,11-14H2,1H3,(H,24,25,28)

InChI Key

SSORFDQKYNLYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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